2-Carboethoxy-3'-piperidinomethyl benzophenone
Overview
Description
2-Carboethoxy-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C22H25NO3 It is known for its complex structure, which includes a benzophenone core substituted with a piperidinomethyl group and a carboethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboethoxy-3’-piperidinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperidinomethyl Group: The piperidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with piperidine and formaldehyde under basic conditions.
Addition of the Carboethoxy Group: The final step involves the esterification of the resulting compound with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of 2-Carboethoxy-3’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise temperature control, efficient mixing, and the use of high-purity reagents.
Types of Reactions:
Oxidation: 2-Carboethoxy-3’-piperidinomethyl benzophenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinomethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol, and mild heating.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different substituents replacing the piperidinomethyl group.
Scientific Research Applications
2-Carboethoxy-3’-piperidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Carboethoxy-3’-piperidinomethyl benzophenone involves its interaction with various molecular targets. The piperidinomethyl group can interact with biological receptors, potentially modulating their activity. The benzophenone core can participate in photochemical reactions, making it useful in applications such as photodynamic therapy. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Benzophenone: A simpler compound with a similar core structure but lacking the piperidinomethyl and carboethoxy groups.
2-Carboethoxy-4’-piperidinomethyl benzophenone: A structural isomer with the piperidinomethyl group in a different position.
3-Carboethoxy-3’-piperidinomethyl benzophenone: Another isomer with variations in the position of the substituents.
Uniqueness: 2-Carboethoxy-3’-piperidinomethyl benzophenone is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. Its combination of a benzophenone core with a piperidinomethyl group and a carboethoxy group makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
ethyl 2-[3-(piperidin-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-26-22(25)20-12-5-4-11-19(20)21(24)18-10-8-9-17(15-18)16-23-13-6-3-7-14-23/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXYPBHOFXACC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643131 | |
Record name | Ethyl 2-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-75-1 | |
Record name | Ethyl 2-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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